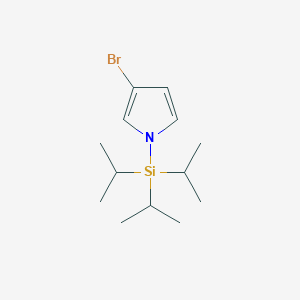

3-Bromo-1-(triisopropylsilyl)pyrrole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAUTMPRKBSDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376882 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-36-2 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Context in N Heterocyclic Chemistry

Evolution of Pyrrole (B145914) N-Protection Strategies in Directed Functionalization

The selective functionalization of the pyrrole ring is intrinsically linked to the nature of the substituent on the nitrogen atom. Historically, N-unsubstituted pyrroles have posed significant challenges in achieving regiocontrol during electrophilic substitution, often leading to mixtures of products or polymerization. researchgate.net This has necessitated the development of a diverse range of N-protecting groups, each imparting distinct electronic and steric influences on the pyrrole nucleus.

Early strategies often involved the use of simple N-alkyl or N-aryl groups. While these groups can mitigate some of the reactivity issues, they generally offer poor directing capabilities for β-functionalization and can be difficult to remove, limiting their practicality in multi-step syntheses. researchgate.net A significant advancement came with the introduction of electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl, benzenesulfonyl). researchgate.netjohnshopkins.edu These groups decrease the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack and reducing the propensity for polymerization. researchgate.net While often directing functionalization to the C2 position, under certain conditions, they can facilitate substitution at the C3 position. johnshopkins.edu

Alkoxycarbonyl protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), have also been employed to modulate the reactivity of the pyrrole ring. nih.govacs.org These groups offer the advantage of being removable under various conditions. However, their directing influence is often substrate and reaction-dependent. The quest for more effective β-directing strategies led to the exploration of sterically demanding protecting groups, a paradigm shift that has significantly enhanced the synthetic chemist's ability to forge specific carbon-carbon and carbon-heteroatom bonds at the C3 position of the pyrrole core.

Table 1: Comparison of Common N-Protecting Groups for Pyrrole Functionalization

| Protecting Group | Abbreviation | Typical Introduction Conditions | Key Features & Directing Effects | Typical Cleavage Conditions |

|---|---|---|---|---|

| Tosyl | Ts | TsCl, NaH | Electron-withdrawing, deactivating. Generally directs to C2, but can allow for C3 functionalization. | Strong base (e.g., NaOH, KOH) or reducing agents. |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Electron-withdrawing, deactivating. Directing effect is variable. | Acidic conditions (e.g., TFA). |

| Benzyl | Bn | BnBr, NaH | Electron-donating (slightly). Generally poor regiocontrol. | Hydrogenolysis (e.g., H₂, Pd/C). |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | Sterically bulky, directs to C3. Improves solubility. | Fluoride (B91410) source (e.g., TBAF). |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Less sterically demanding than TIPS, less effective for C3-direction. | Fluoride source (e.g., TBAF), milder conditions than TIPS. |

Significance of the Triisopropylsilyl (TIPS) Group in Pyrrole Chemistry

The introduction of the triisopropylsilyl (TIPS) group as an N-protecting strategy marked a turning point in the regioselective functionalization of pyrroles. johnshopkins.edu The primary significance of the TIPS group lies in its substantial steric bulk. This steric hindrance effectively shields the α-positions (C2 and C5) of the pyrrole ring from electrophilic attack, thereby directing incoming electrophiles to the less hindered β-positions (C3 and C4). sci-hub.se

This directing effect is particularly pronounced in halogenation reactions. For instance, the reaction of N-(triisopropylsilyl)pyrrole with N-bromosuccinimide (NBS) at low temperatures yields predominantly the 3-bromo derivative, 3-Bromo-1-(triisopropylsilyl)pyrrole. johnshopkins.edunsf.gov This is in stark contrast to the bromination of pyrroles with less sterically demanding N-protecting groups, which typically afford a mixture of α- and β-brominated products, or even polybrominated species. johnshopkins.edu The effectiveness of the TIPS group in directing β-substitution has been shown to be superior to other silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS), which is less sterically encumbering. wikipedia.org

Beyond its role as a steric directing group, the TIPS group confers several other advantageous properties. It enhances the solubility of pyrrole derivatives in common organic solvents, simplifying handling and purification. chemimpex.com Furthermore, the silyl group can be readily cleaved under mild conditions using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), regenerating the N-H pyrrole without compromising other functional groups in the molecule. sci-hub.se This combination of robust steric direction and facile removal makes the TIPS group an invaluable tool in modern organic synthesis.

Overview of Halogenated Pyrrole Derivatives in Synthetic Methodologies

Halogenated pyrroles are exceptionally versatile intermediates in organic synthesis, serving as precursors to a vast array of more complex pyrrolic structures. nih.govacs.org The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions and halogen-metal exchange.

The synthetic utility of halogenated pyrroles is exemplified by their participation in reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl substituents onto the pyrrole ring. acs.org The regiochemistry of these couplings is dictated by the position of the halogen atom, making the selective synthesis of halogenated pyrroles a critical endeavor.

Furthermore, bromo- and iodo-substituted pyrroles are particularly amenable to halogen-metal exchange reactions. nih.gov Treatment of these compounds with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures results in the rapid formation of a lithiated pyrrole intermediate. nih.gov This organolithium species can then be quenched with a wide range of electrophiles to introduce a diverse array of functional groups, including alkyl, carbonyl, and silyl moieties. johnshopkins.edu It is this capacity for facile conversion into a nucleophilic species that makes this compound such a powerful synthetic tool.

Synthetic Methodologies for 3 Bromo 1 Triisopropylsilyl Pyrrole

Direct Electrophilic Bromination of 1-(Triisopropylsilyl)pyrrole (B1197553)

The most prevalent and efficient method for the preparation of 3-Bromo-1-(triisopropylsilyl)pyrrole involves the direct electrophilic bromination of 1-(triisopropylsilyl)pyrrole. This approach leverages the steric hindrance of the N-triisopropylsilyl group to direct the incoming electrophile to the less sterically hindered C-3 position of the pyrrole (B145914) ring.

Regioselective Bromination at the C-3 Position via N-Bromosuccinimide (NBS)

The interaction of an electrophilic agent with an unprotected pyrrole ring typically results in substitution at the α-position (C-2 or C-5) due to the higher electron density at these positions. However, the introduction of a sterically demanding group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, effectively blocks the α-positions, thereby directing electrophilic attack to the β-position (C-3 or C-4). johnshopkins.edusci-hub.se The use of N-Bromosuccinimide (NBS) as the brominating agent is a well-established method for achieving this transformation, yielding predominantly the 3-bromo derivative. johnshopkins.edu This regioselectivity is a key feature of this synthetic strategy, providing a reliable route to 3-substituted pyrroles.

In contrast, using a less bulky silyl (B83357) protecting group, such as the N-tert-butyldiphenylsilyl group, results in a mixture of bromopyrroles, underscoring the critical role of the large triisopropylsilyl group in controlling the reaction's regioselectivity. johnshopkins.edu

Reaction Conditions and Optimization for Enhanced Regioselectivity

The regioselective bromination of 1-(triisopropylsilyl)pyrrole is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired 3-bromo isomer and minimizing the formation of byproducts.

Key reaction conditions include the choice of solvent and temperature. The reaction is typically carried out in a non-polar, aprotic solvent, with tetrahydrofuran (B95107) (THF) being a common choice. researchgate.net Temperature control is paramount for achieving high regioselectivity. The reaction is generally initiated at a low temperature, typically -78 °C, by the dropwise addition of a solution of NBS in THF to a solution of 1-(triisopropylsilyl)pyrrole. uctm.edu After the addition is complete, the reaction mixture is allowed to warm to room temperature. researchgate.netuctm.edu This controlled temperature profile helps to manage the reactivity of the system and favor the formation of the thermodynamically more stable 3-bromo product. One reported instance of this reaction yielded 82.2% of the desired product after purification. researchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 1-(Triisopropylsilyl)pyrrole | Bulky silyl group directs bromination to the C-3 position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and effective source of electrophilic bromine. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that facilitates the reaction. |

| Initial Temperature | -78 °C | Controls reactivity and enhances regioselectivity. |

| Final Temperature | Room Temperature | Allows the reaction to proceed to completion. |

| Duration | Approximately 0.5 hours | Sufficient time for the reaction to complete under the specified conditions. researchgate.net |

| Purification | Silica (B1680970) gel column chromatography (100% Hexane eluent) | Isolates the desired 3-bromo product from byproducts. researchgate.net |

Minimization of Undesired Isomeric Byproducts

The primary challenge in the synthesis of this compound is the potential formation of the isomeric 2-bromo derivative and other polybrominated species. The strategic use of the bulky triisopropylsilyl protecting group is the most significant factor in minimizing these undesired byproducts. johnshopkins.edusci-hub.se The steric bulk of the TIPS group physically obstructs the C-2 and C-5 positions, making the C-3 and C-4 positions more accessible to the incoming electrophile.

In addition to steric hindrance, the careful control of reaction temperature, as detailed in the previous section, plays a vital role. Running the reaction at low temperatures helps to suppress the formation of the kinetically favored but less stable 2-bromo isomer. researchgate.net The slow, dropwise addition of the NBS solution also helps to maintain a low concentration of the brominating agent, further reducing the likelihood of over-bromination. While some reports indicate the formation of a mixture of 2- and 3-bromo isomers, adherence to optimized protocols can significantly favor the desired 3-bromo product. researchgate.netechemi.com Purification of the crude product via silica gel column chromatography is typically employed to remove any minor isomeric impurities. researchgate.net

Alternative Synthetic Pathways to this compound

While direct electrophilic bromination of 1-(triisopropylsilyl)pyrrole is the most widely reported and practical method for its synthesis, other synthetic strategies for producing substituted pyrroles could theoretically be adapted. However, specific examples of alternative syntheses for this compound are not well-documented in the scientific literature, indicating that direct bromination is the preferred route.

One potential, though less direct, approach could involve a palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines to generate 3-bromo-pyrrole derivatives. rsc.org This method, however, is more complex and may not be as efficient or direct as the established electrophilic bromination for this specific target molecule.

Another theoretical pathway could involve the synthesis of a 3-lithiopyrrole intermediate from a protected pyrrole, followed by quenching with an electrophilic bromine source. However, the more common application of this chemistry is the generation of 3-lithiopyrrole from this compound via halogen-metal exchange, which is then used to synthesize other 3-substituted pyrroles. sci-hub.seacs.org

Ultimately, the high regioselectivity and operational simplicity of the direct bromination of 1-(triisopropylsilyl)pyrrole with NBS make it the most established and reliable method for the synthesis of this compound.

Halogen-Metal Exchange Reactions

A cornerstone of the reactivity of this compound is its ability to undergo halogen-metal exchange. This reaction provides a reliable pathway to a highly reactive 3-lithiated pyrrole species, which serves as a potent nucleophile for forming new chemical bonds. acs.orgsci-hub.se

Generation of 3-Lithio-1-(triisopropylsilyl)pyrrole and its Synthetic Equivalents

The protection of the pyrrole nitrogen with the sterically demanding triisopropylsilyl group is crucial for directing substitution to the β-position. johnshopkins.edu While electrophilic substitution on pyrrole typically occurs at the α-position, the TIPS group obstructs this site, leading to the predominant formation of the 3-bromo derivative when reacted with N-bromosuccinimide (NBS). acs.orgjohnshopkins.edu

The subsequent treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, leads to a rapid halogen-metal exchange. acs.org This process efficiently generates 3-Lithio-1-(triisopropylsilyl)pyrrole, a previously inaccessible formal equivalent of 3-lithiopyrrole. sci-hub.se This lithiated intermediate is an excellent precursor for introducing a variety of functional groups at the 3-position of the pyrrole ring. acs.orgsci-hub.se

Subsequent Trapping Reactions with Electrophilic Reagents

The generated 3-Lithio-1-(triisopropylsilyl)pyrrole can be trapped in situ with a diverse range of electrophiles. This allows for the high-yield synthesis of various 3-substituted pyrroles. acs.org

New carbon-carbon bonds are readily formed by reacting the lithiated pyrrole with electrophiles like alkyl halides and carbonyl compounds. For instance, the reaction with allyl bromide results in the corresponding 3-allylpyrrole derivative. Similarly, quenching the anion with aldehydes (e.g., benzaldehyde) or ketones (e.g., cyclopentanone) yields the respective secondary or tertiary alcohols. acs.org These reactions demonstrate a robust method for elaborating the pyrrole core with various carbon-based functionalities. chemimpex.comacs.org

Table 1: Carbon-Carbon Bond Formation with 3-Lithio-1-(triisopropylsilyl)pyrrole

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Allyl bromide (CH₂=CHCH₂Br) | 3-Allyl-1-(triisopropylsilyl)pyrrole | 81 | acs.org |

| Benzaldehyde (PhCHO) | α-(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)benzenemethanol | 85 | acs.org |

| Cyclopentanone | 1-(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)cyclopentanol | 84 | acs.org |

Beyond C-C bond formation, the lithiated intermediate is also a precursor for establishing carbon-heteroatom bonds. An example is the reaction with diphenyl disulfide (PhSSPh), which introduces a phenylthio group at the 3-position of the pyrrole ring, affording 3-(Phenylthio)-1-(triisopropylsilyl)pyrrole in high yield. acs.org This highlights the utility of this method for synthesizing pyrroles with diverse heteroatomic substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. chemimpex.com These reactions offer an alternative and complementary approach to functionalizing the pyrrole ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming C-C bonds. nih.govresearchgate.netorganic-chemistry.org In this context, this compound can act as the organohalide partner, coupling with various organoboron reagents in the presence of a palladium catalyst and a base. acs.org This methodology allows for the synthesis of 3-aryl and 3-heteroaryl pyrroles, which are structures of significant interest in medicinal chemistry and materials science. chemimpex.comchim.it The reaction tolerates a broad range of functional groups and can be performed under mild conditions, making it a highly versatile and practical synthetic method. nih.govorganic-chemistry.org For example, the Suzuki-Miyaura coupling provides a general route to various β-substituted pyrroles. acs.org

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

Beyond C-C bond formation, palladium catalysis is a powerful engine for constructing carbon-heteroatom bonds, providing access to arylamines, ethers, and thioethers. These reactions significantly expand the synthetic utility of this compound as a scaffold for diverse functionalization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org It has become a premier method for constructing arylamines due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.org

This reaction allows for the direct coupling of primary and secondary amines, as well as a range of amine equivalents, to the C3-position of this compound. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and depends on the specific amine coupling partner. nih.gov

Table 4: Representative Buchwald-Hartwig Amination of 3-Bromo-1-(TIPS)pyrrole

| Entry | Amine | Catalyst System | Base | Solvent | Product |

| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Phenyl-1-(triisopropylsilyl)pyrrol-3-amine |

| 2 | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 4-(1-(Triisopropylsilyl)pyrrol-3-yl)morpholine |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | N-Benzyl-1-(triisopropylsilyl)pyrrol-3-amine |

| 4 | Carbazole | Pd(OAc)₂ / DavePhos | K₂CO₃ | t-BuOH | 9-(1-(Triisopropylsilyl)pyrrol-3-yl)-9H-carbazole |

Note: This table demonstrates the potential scope of the Buchwald-Hartwig amination on the target substrate. wikipedia.orgnih.gov

Analogous to C-N bond formation, palladium catalysts can also facilitate the coupling of this compound with alcohols and thiols to form C-O (aryl ethers) and C-S (aryl thioethers) bonds, respectively. These reactions are extensions of the Buchwald-Hartwig methodology and typically employ similar catalyst systems consisting of a palladium source, a phosphine ligand, and a base.

For C-O bond formation, the coupling partners are typically phenols or alcohols. C-S bond formation is achieved using thiols or thiolate salts. These reactions provide direct access to 3-phenoxy- and 3-(arylthio)pyrrole derivatives, which are valuable structures in medicinal chemistry and materials science. The specific conditions, particularly the choice of ligand and base, are optimized to prevent side reactions and promote efficient coupling.

Nickel-Catalyzed Transformations and Regioselectivity

While palladium has dominated the field of cross-coupling, there is growing interest in using first-row transition metals like nickel as catalysts. rsc.org Nickel is more earth-abundant and significantly less expensive than palladium, making it an attractive alternative for large-scale synthesis. rsc.org Nickel catalysts have been shown to be effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and C-heteroatom couplings. nih.govmdpi.com

Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts. In some cases, nickel can couple substrates that are unreactive under palladium catalysis. rsc.orgnih.gov For substrates with multiple reactive sites, the choice between a nickel and palladium catalyst can influence the regioselectivity of the reaction. For this compound, nickel catalysis offers a potentially more sustainable and economical route to the same products accessible via palladium catalysis. Furthermore, nickel catalysis could open pathways to new transformations not readily achieved with palladium, particularly in reductive or cross-electrophile coupling scenarios. acs.orgelsevierpure.com The development of well-defined nickel precatalysts has also improved the reliability and scope of these transformations. nih.govresearchgate.net

Table 5: Potential Nickel-Catalyzed Cross-Coupling of 3-Bromo-1-(TIPS)pyrrole

| Entry | Coupling Partner | Reaction Type | Catalyst | Product |

| 1 | Phenylboronic acid | Suzuki-Miyaura | NiCl₂(dppp) | 3-Phenyl-1-(triisopropylsilyl)pyrrole |

| 2 | n-Butylzinc bromide | Negishi | NiCl₂(PCy₃)₂ | 3-(n-Butyl)-1-(triisopropylsilyl)pyrrole |

| 3 | Thiophenol | C-S Coupling | Ni(COD)₂ / dppf | 3-(Phenylthio)-1-(triisopropylsilyl)pyrrole |

| 4 | Aniline | C-N Coupling | NiCl₂(dmpe) | N-Phenyl-1-(triisopropylsilyl)pyrrol-3-amine |

Note: This table shows potential applications of nickel catalysis based on its established reactivity in cross-coupling reactions. nih.govnih.gov

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and valuable method for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. These reactions typically involve the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures.

In the context of this compound, the C-Br bond at the 3-position is amenable to such transformations. Although specific examples in the literature focusing exclusively on this substrate are not extensively documented, the principles of the Ullmann reaction are broadly applicable. For instance, a copper-catalyzed amination (a Goldberg-type reaction) would involve reacting this compound with an amine in the presence of a copper(I) source, such as copper(I) iodide (CuI), and a base. Similarly, coupling with alcohols or phenols (Ullmann condensation) would yield 3-alkoxy or 3-aryloxy pyrrole derivatives. The development of modern catalytic systems, often employing ligands like 1,10-phenanthroline (B135089) or various amino acids, has allowed these reactions to proceed under milder conditions than traditionally required.

Regioselective Functionalization of Pyrrole Ring Systems via Transition Metal Catalysis

Transition metal catalysis, particularly using palladium complexes, offers a powerful and versatile toolkit for the regioselective functionalization of halogenated heterocycles like this compound. The C-3 bromine atom serves as an effective handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this specific position.

Suzuki–Miyaura Coupling: This reaction couples the bromo-pyrrole with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. While direct coupling is feasible, a common strategy involves converting the bromo-pyrrole into its corresponding boronic ester first. This derivative can then be coupled with other aryl or vinyl halides. For instance, in the total synthesis of the alkaloid trigonoine B, researchers synthesized 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-pyrrole from the corresponding bromo-pyrrole. mdpi.com This boronic ester was then successfully coupled with 2-iodoaniline (B362364) using a palladium catalyst, demonstrating the viability of this approach for constructing complex molecular architectures. mdpi.com

Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene, leading to the formation of a 3-alkenylpyrrole derivative. The reaction typically proceeds with trans stereoselectivity.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-3 position of the pyrrole and a terminal alkyne. The process is co-catalyzed by palladium and copper(I) complexes and provides a direct route to 3-alkynylpyrroles, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a modern alternative to the copper-catalyzed Goldberg reaction for forming C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines under relatively mild conditions, offering a highly efficient method for synthesizing 3-aminopyrrole derivatives.

Electrophilic Substitution Beyond C-3

The electronic nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. However, the regiochemical outcome is profoundly influenced by substituents. The N-triisopropylsilyl (TIPS) group plays a crucial role as a sterically demanding protecting group that kinetically directs incoming electrophiles away from the adjacent C-2 and C-5 positions (the α-positions) and towards the C-3 and C-4 positions (the β-positions).

Controlled Functionalization at the C-2 Position

Direct electrophilic functionalization at the C-2 position of 1-(triisopropylsilyl)pyrrole is strongly disfavored due to the steric hindrance imposed by the bulky TIPS group. wvu.edu Consequently, introducing a substituent at the C-2 position of this compound via a standard electrophilic aromatic substitution pathway is not a viable strategy. Achieving functionalization at the C-2 position typically requires an alternative approach, such as a directed ortho-metalation strategy or, more commonly, starting from a pre-functionalized pyrrole core. An alternative route involves halogen-metal exchange followed by silyl group migration, as observed in the formation of Methyl 3,4-dibromo-2-(triisopropylsilyl)-1H-pyrrole-1-carboxylate from a tribrominated precursor, which underscores the difficulty of direct C-2 functionalization. nih.gov

Introduction of Multiple Halogen Atoms (e.g., 2,3-dibromination, 3,4-dibromination)

Given the directing effect of the TIPS group towards the β-positions, it is possible to introduce a second halogen atom onto the 1-(triisopropylsilyl)pyrrole ring. Research has shown that 1-(triisopropylsilyl)pyrrole can be effectively 3,4-dihalogenated. wvu.edusci-hub.se

Starting with this compound, a subsequent electrophilic halogenation reaction would be expected to introduce a second halogen atom at the C-4 position, yielding the 3,4-dihalogenated product. This regioselectivity arises because the existing bromine atom at C-3 is a deactivating, ortho, para-director. In the context of the pyrrole ring, this directs the incoming electrophile to the C-2 and C-4 positions. With the C-2 position sterically blocked by the TIPS group, the substitution occurs preferentially at the C-4 position. This selective 3,4-dihalogenation provides a valuable synthetic intermediate that can undergo sequential halogen-metal exchange reactions for the programmed introduction of different substituents at the C-3 and C-4 positions. wvu.edu

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally difficult, the bromine atom can be readily displaced through reactions involving organometallic intermediates.

Reactions with Organometallic Nucleophiles

The most significant reaction of this compound with organometallic nucleophiles is the halogen-metal exchange. This process provides a powerful method for generating a nucleophilic center at the C-3 position of the pyrrole ring, effectively creating a formal 3-lithiopyrrole equivalent. wvu.edulookchem.com

Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in a rapid and clean bromine-lithium exchange. lookchem.comjohnshopkins.edu This reaction forms 3-Lithio-1-(triisopropylsilyl)pyrrole, a highly reactive intermediate that can be trapped in situ with a wide variety of electrophiles. This two-step sequence allows for the synthesis of a diverse array of 3-substituted pyrroles that would be difficult to access through direct electrophilic substitution. wvu.edujohnshopkins.edu After the introduction of the desired substituent, the TIPS protecting group can be easily removed, typically by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the N-H pyrrole.

The versatility of this method is highlighted by the range of electrophiles that can be successfully employed to trap the lithiated intermediate, as detailed in the table below.

| Electrophile | Product after Trapping | Final Product (after desilylation) | Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 1-(Triisopropylsilyl)pyrrole-3-carbaldehyde | Pyrrole-3-carbaldehyde | 85 |

| Iodine (I₂) | 3-Iodo-1-(triisopropylsilyl)pyrrole | 3-Iodopyrrole | 90 |

| Carbon Dioxide (CO₂) | 1-(Triisopropylsilyl)pyrrole-3-carboxylic acid | Pyrrole-3-carboxylic acid | 72 |

| Benzaldehyde | Phenyl[1-(triisopropylsilyl)-1H-pyrrol-3-yl]methanol | Phenyl(1H-pyrrol-3-yl)methanol | 81 |

Data derived from studies on the halogen-metal exchange of this compound and subsequent trapping with electrophiles.

Anionic Rearrangements and Their Synthetic Utility

Anionic rearrangements in the context of this compound primarily revolve around the generation of a pyrrole anion and the subsequent intramolecular migration of the silyl group. The initial step in this process is the formation of a lithiated intermediate.

Formation of the 3-Lithiopyrrole Intermediate:

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF), facilitates a rapid halogen-metal exchange. This reaction selectively generates 3-lithio-1-(triisopropylsilyl)pyrrole. The bulky triisopropylsilyl group plays a crucial role in directing substitution to the β-position (C-3) during the initial bromination to form the starting material.

N-to-C Silyl Group Migration:

While the direct trapping of the 3-lithiopyrrole intermediate with various electrophiles is a well-established method for the synthesis of 3-substituted pyrroles, the potential for this anionic species to undergo rearrangement adds another layer of synthetic complexity and opportunity. Research on simpler N-trialkylsilylpyrroles has demonstrated that upon lithiation of the pyrrole ring, the silyl group can migrate from the nitrogen atom to a carbon atom, in what is known as an N-to-C silyl migration.

This rearrangement is driven by the thermodynamic stability of the resulting species. The formation of a more stable N-anion from a C-anion provides the driving force for the migration of the silyl group to the carbon atom that initially bore the negative charge. In the case of N-silylpyrroles, this migration has been observed to occur predominantly to the 2-position of the pyrrole ring.

For 3-lithio-1-(triisopropylsilyl)pyrrole, a hypothetical rearrangement would involve the migration of the bulky triisopropylsilyl group from the nitrogen to the C-3 position, which is the site of the anion. However, the steric hindrance imposed by the large triisopropylsilyl group could significantly influence the feasibility and outcome of such a rearrangement. The steric clash between the bulky silyl group and the adjacent substituents on the pyrrole ring might hinder or prevent this migration.

Synthetic Utility:

The synthetic utility of such an anionic rearrangement would lie in the ability to generate novel, functionalized pyrrole derivatives that would be difficult to access through other synthetic routes. If the N-to-C silyl migration were to occur, the resulting rearranged anionic intermediate could be trapped with a variety of electrophiles. This would allow for the introduction of a substituent at the original site of the bromine atom, with the silyl group now located on a carbon atom of the pyrrole ring.

For instance, if the triisopropylsilyl group were to migrate to the 3-position, the resulting N-anion could be quenched with an electrophile, leading to a 3-(triisopropylsilyl)pyrrole derivative. These C-silylated pyrroles can serve as valuable intermediates in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The table below summarizes the potential products from the trapping of the non-rearranged and a hypothetical rearranged anionic intermediate of this compound with various electrophiles.

| Anionic Intermediate | Electrophile (E+) | Potential Product | Product Class |

|---|---|---|---|

| 3-Lithio-1-(triisopropylsilyl)pyrrole (Non-rearranged) | Dimethylformamide (DMF) | 1-(Triisopropylsilyl)pyrrole-3-carbaldehyde | 3-Formylpyrrole |

| 3-Lithio-1-(triisopropylsilyl)pyrrole (Non-rearranged) | Carbon Dioxide (CO2) | 1-(Triisopropylsilyl)pyrrole-3-carboxylic acid | 3-Carboxypyrrole |

| 3-Lithio-1-(triisopropylsilyl)pyrrole (Non-rearranged) | Iodine (I2) | 3-Iodo-1-(triisopropylsilyl)pyrrole | 3-Iodopyrrole |

| 3-(Triisopropylsilyl)pyrrole Anion (Hypothetical Rearranged) | Methyl Iodide (CH3I) | 1-Methyl-3-(triisopropylsilyl)pyrrole | N-Methyl-3-silylpyrrole |

| 3-(Triisopropylsilyl)pyrrole Anion (Hypothetical Rearranged) | Benzaldehyde (PhCHO) | Phenyl(3-(triisopropylsilyl)pyrrol-1-yl)methanol | N-Functionalized-3-silylpyrrole |

While the direct experimental evidence for the anionic N-to-C silyl migration in this compound is not extensively documented, the established principles of anionic rearrangements in related N-silyl systems suggest it as a plausible, albeit potentially sterically hindered, reaction pathway. Further research in this area could unlock novel synthetic strategies for the preparation of highly substituted and functionalized pyrrole derivatives.

Conclusion

3-Bromo-1-(triisopropylsilyl)pyrrole stands as a testament to the power of strategic N-protection in overcoming the inherent reactivity and regioselectivity challenges associated with pyrrole (B145914) chemistry. The bulky triisopropylsilyl group serves as an effective steric shield, enabling the selective introduction of a bromine atom at the C3 position. This halogenated intermediate, in turn, provides a versatile handle for further functionalization through halogen-metal exchange and subsequent reaction with a wide array of electrophiles. The reliability and efficiency of this methodology have cemented the role of this compound as a cornerstone building block for the synthesis of complex, 3-substituted pyrroles, with significant applications in natural product synthesis and medicinal chemistry.

Role and Influence of the Triisopropylsilyl Tips Group

Steric Control of Regioselectivity

The most significant contribution of the TIPS group in the chemistry of 1-(triisopropylsilyl)pyrrole (B1197553) derivatives is its ability to exert stringent steric control over the regioselectivity of electrophilic substitution reactions.

Pyrrole (B145914) itself typically undergoes electrophilic substitution preferentially at the α-positions (C-2 and C-5) due to the greater stabilization of the resulting cationic intermediate through resonance. organicchemistrydata.orgiust.ac.ir However, the introduction of a sterically demanding TIPS group at the nitrogen atom dramatically alters this intrinsic reactivity pattern. The sheer bulk of the three isopropyl groups effectively shields the adjacent α-positions, rendering them sterically inaccessible to incoming electrophiles. fishersci.ca This steric hindrance forces the electrophilic attack to occur at the less hindered β-positions (C-3 and C-4), leading to the selective formation of β-substituted pyrroles. fishersci.ca This directing effect is a cornerstone of the synthetic utility of 1-(triisopropylsilyl)pyrrole and its derivatives, providing a reliable method for accessing pyrrole cores with substitution patterns that are otherwise difficult to obtain.

The bromination of 1-(triisopropylsilyl)pyrrole to yield 3-Bromo-1-(triisopropylsilyl)pyrrole is a prime example of this steric guidance. The bulky TIPS group ensures that the bromine electrophile is directed to the C-3 position, affording the desired product with high regioselectivity. A variety of electrophiles, including but not limited to Br+, I+, and NO2+, have been successfully directed to the β-position of the pyrrole ring under the influence of the TIPS group. pearson.com

| Substrate | Electrophile | Major Product | Reference |

|---|---|---|---|

| Pyrrole | Generic E+ | α-substituted | organicchemistrydata.orgiust.ac.ir |

| 1-(Triisopropylsilyl)pyrrole | Generic E+ | β-substituted | fishersci.ca |

| 1-(Triisopropylsilyl)pyrrole | Br+ | This compound | pearson.com |

The electron-rich nature of the pyrrole ring makes it highly nucleophilic and susceptible to electrophilic attack. researchgate.net While the TIPS group is primarily considered a sterically directing group, it also influences the electronic properties of the pyrrole ring, leading to an attenuation of its nucleophilicity. The silicon atom of the TIPS group can participate in pπ-dπ back-bonding with the nitrogen lone pair, which delocalizes the electron density of the nitrogen into the silicon d-orbitals. This interaction reduces the electron-donating ability of the nitrogen atom into the pyrrole ring. A decrease in electron density within the aromatic system results in a less nucleophilic ring, which can be beneficial in controlling reactivity and preventing unwanted side reactions.

The steric and electronic effects of the TIPS group have a direct impact on the kinetics and thermodynamics of reactions involving the pyrrole ring. The steric hindrance at the α-positions raises the activation energy for electrophilic attack at these sites, thereby kinetically favoring attack at the β-positions. iust.ac.ir The formation of the β-substituted product is the kinetically controlled pathway.

From a thermodynamic perspective, while the α-substituted intermediate is generally more stable for unsubstituted pyrrole due to better charge delocalization, the steric strain introduced by the interaction between the bulky TIPS group and an electrophile at the α-position would destabilize this intermediate. organicchemistrydata.orgiust.ac.ir Consequently, the transition state leading to the β-substituted product becomes more favorable. In essence, the TIPS group manipulates the energy landscape of the reaction, making the formation of the 3-substituted isomer both kinetically and thermodynamically preferred.

Facilitating Reactivity through N-Protection

Beyond directing regioselectivity, the TIPS group serves as an effective protecting group for the pyrrole nitrogen, enhancing the compound's stability and handling characteristics, which is crucial for its application in a broader range of chemical transformations.

The acidic N-H proton of unprotected pyrroles can interfere with many organometallic reagents, such as Grignard and organolithium reagents, leading to deprotonation and undesired side reactions. The replacement of this acidic proton with a robust TIPS group circumvents this issue, allowing for the use of a wide array of organometallic transformations.

This compound is a valuable precursor for the generation of pyrrolyl-based organometallic species. For instance, it can undergo metal-halogen exchange with organolithium reagents to form the corresponding 3-lithiopyrrole derivative. This powerful intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C-3 position. The stability imparted by the N-TIPS group is critical for the successful formation and subsequent reaction of these organometallic intermediates, preventing decomposition and promoting clean reaction profiles. The use of N-protected bromopyrroles in Suzuki-Miyaura cross-coupling reactions further highlights the importance of the protecting group in facilitating these transformations. rsc.org

| Starting Material | Reagents | Intermediate/Product | Significance of TIPS Group | Reference |

|---|---|---|---|---|

| This compound | n-BuLi | 3-Lithio-1-(triisopropylsilyl)pyrrole | Prevents N-H acidity, stabilizes the organolithium species. | mdpi.com |

| This compound | Arylboronic acid, Pd catalyst | 3-Aryl-1-(triisopropylsilyl)pyrrole | Enables Suzuki-Miyaura coupling by preventing interference from the N-H proton. | rsc.org |

Unsubstituted pyrrole has limited solubility in many nonpolar organic solvents. The large, lipophilic triisopropylsilyl group significantly enhances the solubility of the pyrrole derivative in a wide range of common organic solvents, such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane. pearson.com This improved solubility is highly advantageous for synthetic chemistry, as it allows for reactions to be carried out in homogeneous solutions, leading to more efficient and reproducible outcomes. The ability to dissolve in a variety of solvents also simplifies purification processes, such as extraction and chromatography.

Strategies for TIPS Group Removal (Desilylation)

Fluoride-mediated desilylation is the most prevalent and efficient method for cleaving the N-Si bond in N-TIPS protected pyrroles. This method relies on the exceptionally high affinity of the fluoride (B91410) ion for silicon, which forms a strong Si-F bond, thereby driving the cleavage reaction. researchgate.net The most commonly used reagent for this purpose is tetra-n-butylammonium fluoride (TBAF), typically in a solvent like tetrahydrofuran (THF). redalyc.orgsci-hub.se

The reaction is generally high-yielding and proceeds under mild conditions, making it compatible with a wide array of functional groups. nsf.gov This technique is routinely employed in synthetic routes after the TIPS group has served its purpose of directing substitution to the 3-position. acs.orgredalyc.org

| Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Substituted-1-(TIPS)pyrroles | TBAF | THF, Reflux | Good | redalyc.org |

| N-(TIPS)pyrrole adduct | TBAF | Not specified | Not specified | sci-hub.se |

| Intermediate for Pyrrole 2 | TBAF | Not specified | 93% | nsf.gov |

The use of basic hydrolysis (e.g., with sodium hydroxide (B78521) or potassium hydroxide) for the removal of the N-TIPS group from pyrroles is not a commonly reported or standard procedure in the chemical literature. The N-Si bond in N-silyl pyrroles, particularly with a sterically bulky group like TIPS, is generally stable under many basic conditions. In contrast, other nitrogen protecting groups, such as the N-tosyl group, are known to be cleaved from pyrroles using bases like sodium hydroxide. nih.gov The robustness of the N-TIPS group to non-fluoride basic conditions is a key feature that allows for its use in orthogonal protection schemes where other base-labile groups need to be selectively removed. The preference for fluoride-based reagents stems from their high efficiency and selectivity for the silicon atom, a characteristic not shared by hydroxide ions in this context.

An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, without affecting the others. guidechem.comresearchgate.net The N-TIPS group is an excellent component in such strategies due to its specific lability towards fluoride, while being stable to the acidic or basic conditions used to remove other groups. nsf.gov

A notable example is found in the synthesis of a precursor to the C ring of chlorophylls (B1240455). In this multi-step synthesis, the TIPS group is used to direct initial substitutions on the pyrrole ring. nsf.gov Later in the sequence, the TIPS group is replaced by a tert-butoxycarbonyl (Boc) group to facilitate a palladium-mediated carbonylation reaction that was incompatible with the N-TIPS substrate. The TIPS group is removed with TBAF, and the Boc group is subsequently attached. Following the carbonylation, the Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA). nsf.gov This sequence highlights the orthogonal nature of the fluoride-labile TIPS group and the acid-labile Boc group.

| Protecting Group | Typical Removal Conditions | Stability |

|---|---|---|

| TIPS (Triisopropylsilyl) | TBAF (Fluoride source) | Stable to acid (e.g., TFA) and many basic conditions |

| Boc (tert-Butoxycarbonyl) | TFA (Strong acid) | Stable to fluoride and many basic conditions |

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Reaction Intermediates

Identifying and characterizing transient species formed during a reaction is crucial for confirming a proposed mechanism. For 3-Bromo-1-(triisopropylsilyl)pyrrole, investigations have centered on both organometallic and potential radical intermediates.

The most significant reaction pathway for this compound involves a halogen-metal exchange to generate a pyrrolyllithium intermediate. This process is highly efficient and serves as the cornerstone for introducing a wide variety of substituents at the C3 position of the pyrrole (B145914) ring. johnshopkins.eduresearchgate.net

The reaction involves treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or below) in an ethereal solvent like tetrahydrofuran (B95107) (THF). sci-hub.setcnj.edu The exchange is rapid and kinetically controlled, leading to the formation of 1-(triisopropylsilyl)pyrrol-3-yllithium. wikipedia.orgharvard.edu This species is a formal equivalent of the otherwise difficult-to-access 3-lithiopyrrole anion. sci-hub.se The stability of this intermediate at low temperatures allows it to be trapped by a diverse range of electrophiles, yielding the corresponding 3-substituted pyrrole derivative. sci-hub.setcnj.edu The mechanism is believed to proceed through an "ate-complex" intermediate, where the carbanion of the alkyllithium reagent attacks the bromine atom. wikipedia.orgharvard.edu

| Organolithium Reagent | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|

| n-Butyllithium | Tetrahydrofuran (THF) | -78 | Formation of 1-(triisopropylsilyl)pyrrol-3-yllithium |

| tert-Butyllithium | THF / Pentane | -100 to -78 | Formation of 1-(triisopropylsilyl)pyrrol-3-yllithium |

While ionic pathways involving organometallic intermediates are well-established, the potential for radical mechanisms exists, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada coupling). While direct studies detecting radical intermediates specifically from this compound are not extensively documented, mechanistic work on analogous systems suggests their plausibility.

Iron-catalyzed cross-coupling reactions, for instance, are often proposed to proceed via a Fe(I)/Fe(II)/Fe(III) catalytic cycle that involves the generation of alkyl or aryl radical intermediates. nih.gov In such a scenario, the reaction of an iron-catalyst with this compound could initiate a single-electron transfer (SET) process, generating a pyrrolyl radical. This highly reactive species would then participate in the coupling cascade. The detection of such transient radical species often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy or the use of radical trapping agents.

Kinetic Studies and Rate-Determining Steps

Detailed kinetic studies on reactions involving this compound are not widely available in the literature. However, the rate-determining steps for its primary transformations can be inferred from well-understood mechanistic paradigms.

For the halogen-metal exchange reaction, the process is known to be extremely fast, often occurring within minutes at low temperatures. harvard.edu The rates of exchange typically follow the trend of halogen reactivity: I > Br > Cl. wikipedia.org The reaction is under kinetic control, and the rate is primarily influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org The key step, likely the rate-determining one, is the nucleophilic attack of the organolithium reagent on the bromine atom of the pyrrole ring.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, rationalizing observed selectivities, and predicting reactivity.

DFT calculations allow for the mapping of potential energy surfaces for a reaction, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. For reactions involving this compound, DFT can be used to model the halogen-metal exchange process, calculating the structure of the intermediate "ate-complex" and the activation energy for the exchange.

In metal-catalyzed cross-coupling, DFT is used to investigate the energetics of the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov For example, calculations can determine the activation barrier for the oxidative addition of the C-Br bond to a metal catalyst, providing insight into the reaction kinetics. researchgate.net By comparing the energy profiles of different potential pathways (e.g., ionic vs. radical), computational studies can help determine the most likely operating mechanism. nih.gov

One of the most powerful applications of computational chemistry is the prediction and rationalization of regioselectivity. The synthesis of this compound itself is a prime example of regiocontrol. Electrophilic bromination of 1-(triisopropylsilyl)pyrrole (B1197553) occurs preferentially at the C3 (β) position, in contrast to the typical C2 (α) substitution of unprotected pyrrole. johnshopkins.edu

This directing effect is attributed to the steric bulk of the triisopropylsilyl (TIPS) group, which physically obstructs the approach of electrophiles to the more electronically favored α-positions. sci-hub.se Competitive trifluoroacetylation experiments have shown that substitution at the α-positions of N-TIPS-pyrrole is decelerated by a factor of over 10,000 compared to unsubstituted pyrrole, while reactivity at the β-positions remains largely unaffected. sci-hub.se

DFT calculations can quantify this steric and electronic interplay. By calculating the activation energies for electrophilic attack at each position of the pyrrole ring, a clear prediction of the favored product can be made. The transition state for attack at the C2 position would be significantly destabilized by steric clash with the bulky TIPS group, resulting in a much higher energy barrier compared to the transition state for attack at the C3 position.

| Position of Attack | Controlling Factor | Calculated Relative Activation Energy (ΔE‡) | Predicted Outcome |

|---|---|---|---|

| C2 (α-position) | High steric hindrance from TIPS group | High | Disfavored |

| C3 (β-position) | Low steric hindrance | Low | Favored Product |

Applications in Complex Molecular Synthesis

Total Synthesis of Natural Products

The precise reactivity offered by 3-Bromo-1-(triisopropylsilyl)pyrrole has been leveraged by synthetic chemists to construct the core structures of several important natural products.

Porphyrins and chlorophylls (B1240455) are essential tetrapyrrole macrocycles central to biological processes like oxygen transport and photosynthesis. The synthesis of these complex structures and their analogs often relies on the stepwise assembly of substituted pyrrole (B145914) units.

This compound and its derivatives are crucial starting materials for creating the specifically substituted pyrroles needed for these macrocycles. The bromo-group can be readily converted to other functional groups or used in coupling reactions to build dipyrromethanes or tripyrranes, which are key intermediates in both "2+2" and "3+1" porphyrin synthesis strategies. This controlled approach is vital for producing analogues with tailored electronic and photophysical properties for research in energy and materials science.

Table 1: Role of Substituted Pyrroles in Macrocycle Synthesis

| Pyrrole Precursor Type | Synthetic Strategy | Target Macrocycle | Key Advantage of Precursor |

|---|---|---|---|

| 3-Functionalized Pyrrole | "3+1" Condensation | Porphyrins | Allows for unsymmetrical substitution patterns. |

| α-Free Dipyrromethane | "2+2" MacDonald Coupling | Porphyrins | Enables synthesis of symmetrical porphyrins. |

Rhazinilam is a pyrrole-containing alkaloid that has garnered significant interest due to its unique structure and its ability to interfere with tubulin polymerization, a target for anticancer drugs. The total synthesis of Rhazinilam and related indole (B1671886) alkaloids often requires the precise construction of a substituted pyrrole core.

The strategic value of 3-functionalized pyrroles is evident in synthetic routes where the bromine atom of this compound is converted into a boronic ester. This intermediate can then undergo Suzuki-Miyaura coupling reactions with other aromatic fragments. This key carbon-carbon bond-forming step is instrumental in assembling the complex polycyclic framework of these alkaloids.

The pyrrole scaffold is a common feature in many classes of antibiotics, and the ability to selectively introduce functionality at different positions is key to developing new and potent antibacterial agents. acgpubs.orgtandfonline.com

Synthesis of Pharmacologically Relevant Compounds

Beyond natural products, this compound is a foundational element in the development of novel synthetic molecules with therapeutic potential.

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities. nih.govnih.govalliedacademies.orgbohrium.comrsc.org Pyrrole derivatives have been identified as promising candidates for antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govbohrium.com

The utility of this compound in this context is its ability to provide access to 3-substituted pyrroles, a substitution pattern that is often challenging to achieve directly. By using this building block, medicinal chemists can generate large libraries of diverse molecules with different substituents at the C-3 position. These libraries are then screened to identify new lead compounds with potential therapeutic applications.

Carbonic anhydrases (CAs) are a family of enzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in treating conditions like glaucoma and certain types of cancer. nih.govnih.gov Pyrrole-based compounds have emerged as a potent class of carbonic anhydrase inhibitors.

Synthetic approaches to these inhibitors often utilize pyrrol-2-one scaffolds, which can be derived from 3-substituted pyrrole precursors. Research into a series of dihydro-pyrrol-2-one compounds revealed that the nature of the substituent on the ring significantly impacts inhibitory activity against different human carbonic anhydrase (hCA) isoforms. nih.gov Notably, a compound featuring a bromine atom (derived from a bromo-pyrrole precursor) showed greater activity against the tumor-associated isoform hCA IX compared to analogs with fluorine or no substitution. nih.gov This finding underscores the importance of having access to precursors like this compound to systematically explore structure-activity relationships and optimize inhibitor potency and selectivity.

Table 2: Inhibition Constants (Kᵢ) of Substituted Pyrrol-2-one Derivatives Against hCA Isoforms (nM)

| Compound Substituent | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) |

|---|---|---|---|

| H (Unsubstituted) | 48.7 | 25.1 | 26.1 |

| F (Fluoro) | 47.1 | 23.3 | 29.4 |

| Br (Bromo) | 30.5 | 57.8 | 18.4 |

| CF₃ (Trifluoromethyl) | 870.9 | 168.6 | 168.6 |

Data sourced from studies on dihydro-pyrrol-2-one bis-sulfonamide derivatives. Lower Kᵢ values indicate more potent inhibition. nih.gov

Development of Agrochemicals

This compound serves as a versatile building block in the synthesis of complex organic molecules, including those developed for agrochemical applications. chemimpex.com The unique structure of the compound, featuring a reactive bromine atom and a sterically bulky triisopropylsilyl (TIPS) protecting group, allows for precise chemical modifications. chemimpex.comjohnshopkins.edu The TIPS group directs substitution to the less reactive β-position (C-3) of the pyrrole ring, a crucial feature for building specific molecular architectures. johnshopkins.eduuctm.edu This regioselective functionalization is paramount in creating novel compounds with potential applications in agriculture. chemimpex.com Researchers utilize this compound as a starting material to introduce the pyrrole scaffold into larger, more complex molecules designed to interact with biological targets in pests or plants. chemimpex.comjohnshopkins.edu

The halogen-metal exchange reaction of this compound is a key transformation, generating a 3-lithiopyrrole intermediate. acs.org This highly reactive species can then be treated with various electrophiles to introduce a wide array of functional groups at the 3-position, leading to the synthesis of diverse 3-substituted pyrroles. acs.orgacs.org This methodology is instrumental in the development of new chemical entities for the agrochemical industry. chemimpex.com

Contributions to Advanced Materials Science

The distinct chemical properties of this compound make it a valuable component in the formulation of advanced materials, contributing to enhancements in properties such as durability and environmental resistance. chemimpex.com

Precursors for Organic Electronics (e.g., OLEDs, Organic Photovoltaics)

This compound is identified as a suitable precursor for applications in the field of organic electronics. chemimpex.com Its unique properties are leveraged in the development of components for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com Pyrrole-based π-conjugated organic molecules are an important class of materials for optoelectronic applications due to their photochemical and thermal stability. jmaterenvironsci.com

The ability to selectively functionalize the pyrrole ring using the bromo and silyl (B83357) groups allows for the synthesis of tailored organic semiconductor materials. chemimpex.comjohnshopkins.edu These materials are designed to possess specific electronic properties, such as energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection, transport, and recombination in electronic devices. rsc.org The synthesis of pyrrole-containing molecules is a key area of research for creating new materials for OLEDs and other organic electronic devices. chemimpex.comjmaterenvironsci.com

Monomers for Functional Polymers and Coatings

In materials science, this compound is utilized in the creation of advanced polymers and coatings. chemimpex.com The pyrrole ring is a fundamental unit in various functional materials, and this compound provides a strategic entry point for incorporating it into polymer chains. frontiersin.org The bromine atom allows the molecule to act as a monomer in various polymerization reactions, such as cross-coupling reactions, to form conjugated polymers.

These pyrrole-based polymers are investigated for their conductive properties and stability, making them suitable for a range of applications. chemimpex.comfrontiersin.org The triisopropylsilyl group not only facilitates synthesis by improving solubility in organic solvents but can also be removed in a later step to modify the final properties of the polymer or coating. chemimpex.com This contributes to creating materials with enhanced durability and resistance to environmental factors. chemimpex.com

Catalysis Applications

This compound is employed as a catalyst in various chemical reactions, where it can offer improved reaction rates and selectivity. chemimpex.com Furthermore, it serves as a building block for more complex catalytic structures. The pyrrole moiety is a known component in ligands for transition metal catalysts and in the structure of organocatalysts.

Recent research has focused on pyrrole-based conjugated microporous polymers (CMPs) as efficient heterogeneous catalysts. frontiersin.org These materials possess large surface areas and contain basic pyrrole nitrogen atoms that can act as active catalytic sites. frontiersin.org The synthesis of such polymers can originate from functionalized pyrrole monomers. For instance, the presence of the bromine atom on the this compound scaffold allows for its integration into larger polymeric structures through polymerization reactions, creating robust and recyclable heterogeneous catalysts for important organic transformations like Knoevenagel condensation. frontiersin.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₄BrNSi |

| Molecular Weight | 302.33 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.16 g/cm³ |

| Refractive Index | n20D 1.52 |

| CAS Number | 87630-36-2 |

Q & A

Q. What is the role of the triisopropylsilyl (TIPS) group in 3-Bromo-1-(triisopropylsilyl)pyrrole?

The TIPS group serves as a bulky protecting group at the pyrrole nitrogen, sterically hindering electrophilic substitution at the α-positions (C2 and C5). This directs reactivity to the β-position (C3), enabling regioselective bromination or lithiation. The TIPS group is easily removed under mild fluoride conditions (e.g., TBAF), making it ideal for iterative synthesis .

Q. How is this compound synthesized?

The compound is typically prepared via bromination of 1-(triisopropylsilyl)pyrrole using N-bromosuccinimide (NBS). Key conditions include:

- Temperature control : Addition of NBS at −78°C to suppress side reactions (e.g., dibromination).

- Solvent : Anhydrous THF or dichloromethane under inert atmosphere.

- Yield optimization : Portion-wise addition of NBS achieves >90% regioselectivity for the 3-bromo product .

Q. What are common reactions involving this compound?

The bromine atom undergoes halogen-metal exchange with organolithium reagents (e.g., LDA or t-BuLi) to generate a 3-lithiopyrrole intermediate. This species reacts with electrophiles (e.g., aldehydes, ketones, or boronic esters) to form C3-substituted pyrroles. Example applications include synthesizing pyrrole-containing natural products like verrucarin E .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize dibromination or α-substitution?

- Stepwise NBS addition : Adding NBS in small portions at −78°C reduces over-bromination.

- Low-temperature quenching : Immediate quenching after bromine consumption prevents equilibration to α-bromo byproducts.

- Monitoring by NMR : Track reaction progress to identify side-product formation (e.g., 2-bromo isomer or 3,4-dibrominated species) .

Q. How do contradictory regioselectivity outcomes arise in electrophilic substitutions of pyrroles?

Without the TIPS group, electrophilic substitution favors α-positions due to pyrrole’s inherent electronic properties. Contradictions arise when steric hindrance is insufficient (e.g., smaller silyl groups) or under harsh conditions. The TIPS group’s bulkiness overrides electronic effects, ensuring >90% β-selectivity. Computational studies (e.g., DFT) can model steric vs. electronic contributions .

Q. What strategies mitigate challenges in handling lithiated pyrrole intermediates?

- Low-temperature lithiation : Conduct reactions at −78°C to stabilize the lithio species.

- Anhydrous conditions : Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis.

- In situ trapping : React the lithiated intermediate immediately with electrophiles to avoid decomposition .

Q. How does the choice of protecting group influence downstream reactivity?

- TIPS vs. Boc : TIPS offers superior steric protection but requires fluoride for deprotection. Boc is less bulky but acid-labile.

- Trityl groups : Provide similar steric hindrance but are less commonly used due to synthetic complexity.

Comparative studies show TIPS optimizes balance between stability and ease of removal .

Q. What analytical methods validate the regiochemistry of substituted pyrroles?

- ¹H/¹³C NMR : Chemical shifts at C3 (δ ~120–130 ppm for substituted pyrroles) confirm β-substitution.

- X-ray crystallography : Definitive structural assignment, e.g., for intermediates like 3-lithiopyrroles .

- Mass spectrometry : Exact mass analysis (e.g., 301.090128 for the parent compound) ensures purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.